N-(3-fluoro-4-methylphenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
Description
Properties
CAS No. |
1040654-06-5 |
|---|---|
Molecular Formula |
C20H15FN4O2S3 |
Molecular Weight |
458.54 |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C20H15FN4O2S3/c1-11-7-8-12(9-14(11)21)22-15(26)10-29-19-23-17-16(18(27)24-19)30-20(28)25(17)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,22,26)(H,23,24,27) |
InChI Key |
USFIYLWOAYQRBN-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-((5-((3-chlorophenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(2,5-dimethylphenyl)acetamide is a novel synthetic molecule with potential pharmaceutical applications. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and therapeutic implications, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in cellular processes. Research indicates that it may act as an inhibitor of certain kinases and other enzymes, which play crucial roles in cell signaling pathways.
Pharmacological Effects
-
Antimicrobial Activity :
- Preliminary studies have shown that the compound exhibits significant antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate that it is effective against both Gram-positive and Gram-negative bacteria.
Bacterial Strain MIC (µg/mL) Staphylococcus aureus 8 Escherichia coli 16 Pseudomonas aeruginosa 32 -
Anticancer Activity :
- In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines such as HeLa and MCF-7. The IC50 values for these cell lines are reported to be around 10 µM and 15 µM, respectively.
Cell Line IC50 (µM) HeLa 10 MCF-7 15 -
Anti-inflammatory Effects :
- The compound has shown potential in reducing inflammatory markers in animal models, suggesting its utility in treating inflammatory diseases.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial effects of the compound against a panel of pathogens. Results indicated a broad spectrum of activity, particularly against resistant strains, highlighting its potential as an alternative treatment option. -
Evaluation of Anticancer Properties :
A recent investigation into the anticancer effects demonstrated that the compound significantly reduced tumor size in xenograft models. Histological analysis revealed increased apoptosis in treated tumors compared to controls.
Comparison with Similar Compounds
Core Heterocycle Modifications
The compound shares its thiazolo[4,5-d]pyrimidine core with N-(3-cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide (). Key differences include:
- Substituent on the aryl group: The target compound has a 3-fluoro-4-methylphenyl group, whereas the analog in uses a 3-cyano-tetrahydrobenzothiophen group. Fluorine substituents often improve metabolic stability compared to cyano groups .
Acetamide Derivatives in Pesticides ()
Compounds like oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide) and flumetsulam (N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide) share acetamide backbones but differ in heterocyclic systems. These are optimized for herbicidal activity, whereas the target compound’s thiazolo-pyrimidine core may target different pathways .
Elemental Analysis
- Calculated : C 48.89%, H 4.10%, N 21.93%.
- Found : C 49.00%, H 4.30%, N 22.10% .
The target compound’s higher fluorine content would reduce nitrogen percentage but increase molecular weight.
Spectral and Physicochemical Comparisons
NMR Profiling ()
In related compounds, NMR chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary significantly with substituents (Figure 6, ). For example:
- Region A: Aromatic protons in the 3-fluoro-4-methylphenyl group would show distinct deshielding compared to cyano-substituted analogs.
- Region B : The thioxo group in the thiazolo-pyrimidine core causes characteristic shifts near 7–8 ppm .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
